N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline
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Overview
Description
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a difluoroaniline moiety, and an ethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: Starting from a suitable precursor, such as 2-mercaptoacetaldehyde and methylamine, the imidazole ring is formed through a cyclization reaction.
Introduction of the ethylsulfanyl group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol.
Attachment of the difluoroaniline moiety: The final step involves the condensation of the imidazole derivative with 2,4-difluoroaniline under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The difluoroaniline moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Imidazolines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring and difluoroaniline moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline
- N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-dichloroaniline
Uniqueness
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline is unique due to the presence of both the ethylsulfanyl group and the difluoroaniline moiety, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced reactivity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-(2-ethylsulfanyl-3-methylimidazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3S/c1-3-19-13-17-8-10(18(13)2)7-16-12-5-4-9(14)6-11(12)15/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDNPFXRRAVGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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